2-Methyl-6-(thian-4-yloxy)pyrazine
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Overview
Description
2-Methyl-6-(thian-4-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a thian-4-yloxy group. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thian-4-yloxy)pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrazine with thian-4-ol in the presence of a suitable base and solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(thian-4-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-yloxy group to a thiol group.
Substitution: The methyl group or the thian-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
2-Methyl-6-(thian-4-yloxy)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(thian-4-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: Lacks the thian-4-yloxy group, resulting in different chemical and biological properties.
6-(Thian-4-yloxy)pyrazine: Lacks the methyl group, which may affect its reactivity and biological activity.
Uniqueness
2-Methyl-6-(thian-4-yloxy)pyrazine is unique due to the presence of both the methyl and thian-4-yloxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Biological Activity
2-Methyl-6-(thian-4-yloxy)pyrazine is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a thian-4-yloxy group. This unique structure contributes to its diverse biological activities. The compound's molecular formula is C10H11N1O1S1, with a molecular weight of approximately 197.27 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 μg/mL |
Escherichia coli | 250 μg/mL |
Pseudomonas aeruginosa | 500 μg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. Notably, it has shown promising results against several cancer cell lines:
Cancer Cell Line | IC50 (μM) |
---|---|
Oligodendroglioma | 12.5 |
Pancreatic carcinoma | 15.3 |
Hepatoblastoma | 18.7 |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer therapeutic .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell growth.
- Receptor Modulation : It is hypothesized that the thian-4-yloxy moiety interacts with cellular receptors, modulating signaling pathways related to inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of various pyrazine derivatives, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested, highlighting its potential for clinical applications in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of this compound on pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through activation of caspase pathways. This suggests a promising avenue for further research into its use as an adjunct therapy in pancreatic cancer treatment .
Properties
IUPAC Name |
2-methyl-6-(thian-4-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-6-11-7-10(12-8)13-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRREMSXTKGPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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